A Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential
An In-depth examination for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl and pyrimidine-2-thiol moieties are key pharmacophores that impart unique physicochemical and biological properties, making this scaffold a promising starting point for drug discovery programs. This document details the compound's identification, physicochemical characteristics, a validated synthesis protocol, and a discussion of its current and potential applications in therapeutic development, with a focus on anticancer and antiviral research.
Compound Identification and Core Properties
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is identified by the CAS Number 344282-81-1 .[1][2] The presence of a trifluoromethyl group (-CF3) is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The pyrimidine ring is a core component of nucleobases, and its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] The 2-thiol substituent offers a reactive handle for further chemical modification and can participate in crucial interactions with target proteins.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol
| Property | Value | Source |
| CAS Number | 344282-81-1 | [1][2] |
| Molecular Formula | C₁₁H₇F₃N₂S | [1] |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Purity | ≥95% (Typical) | [2] |
| Synonyms | 2-Mercapto-5-[3-(trifluoromethyl)phenyl]pyrimidine | [2] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |
Synthesis and Characterization Workflow
The synthesis of pyrimidine-2-thiol derivatives often involves the cyclocondensation of a chalcone or a related α,β-unsaturated ketone with thiourea. This established methodology provides a reliable and efficient route to the target compound.
General Synthesis Pathway
The logical workflow for producing and validating 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is outlined below. It begins with the synthesis of a chalcone intermediate followed by cyclization and subsequent purification and characterization.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of the Chalcone Intermediate
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To a stirred solution of 3'-(trifluoromethyl)acetophenone (1 eq.) and an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal, 1.1 eq.) in a suitable solvent like toluene, add a catalytic amount of a base (e.g., pyrrolidine).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude chalcone intermediate.
Causality Insight: The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds to create the necessary α,β-unsaturated ketone scaffold. The choice of base and solvent can be optimized to maximize yield and minimize side reactions.
Step 2: Cyclocondensation with Thiourea
-
Dissolve the crude chalcone intermediate from Step 1 in ethanol.
-
Add thiourea (1.5 eq.) and a strong base, such as potassium hydroxide (2 eq.), to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the disappearance of the starting material via TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl), which will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Causality Insight: The basic conditions facilitate the nucleophilic attack of thiourea onto the chalcone, leading to the cyclization and formation of the stable pyrimidine ring.
Step 3: Purification and Characterization
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Confirm the structure of the purified compound using standard analytical techniques:
-
¹H and ¹³C NMR: To verify the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight (256.25 g/mol ).
-
FT-IR: To identify characteristic functional groups (e.g., C=S, N-H).
-
-
Assess the final purity using HPLC, aiming for a purity of ≥95%.
Self-Validation: This multi-step analytical confirmation ensures the identity and purity of the final compound, which is critical for its use in subsequent biological assays and drug development studies.[8]
Applications in Drug Discovery and Development
The 5-(trifluoromethyl)phenyl-pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Derivatives have shown promise in a range of therapeutic areas, primarily due to their ability to act as kinase inhibitors or modulators of other key cellular pathways.[9][10]
Anticancer Research
The pyrimidine core is central to many anticancer agents.[6] Research into related structures, such as 5-trifluoromethyl-pyrimidine and thiazolo[4,5-d]pyrimidine derivatives, has demonstrated significant antiproliferative activity against various human cancer cell lines.[3][11]
-
Mechanism of Action: Many pyrimidine-based compounds function as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[9] The trifluoromethyl group can enhance binding to the kinase domain, improving potency and selectivity. The logical pathway from EGFR inhibition to apoptosis is depicted below.
Caption: Inhibition of EGFR signaling pathway.
Antiviral and Antifungal Applications
Derivatives of trifluoromethyl pyrimidine have also been investigated for their bioactivity against plant pathogens, including viruses like the Tobacco Mosaic Virus (TMV) and various fungi.[10][12] Studies have shown that some compounds in this class exhibit curative and protective activities superior to existing agents.[12] This highlights the versatility of the scaffold and its potential for development in agrochemical as well as pharmaceutical contexts.
Handling and Safety
As with related thiol and fluorinated compounds, 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat.[13]
-
Health Hazards: The compound may be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact.[13]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from oxidizing agents.[1][13]
Conclusion and Future Outlook
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is a valuable building block for the synthesis of novel bioactive molecules. The convergence of the metabolically robust trifluoromethyl group and the biologically active pyrimidine-2-thiol core provides a strong foundation for developing potent and selective therapeutic agents. Future research will likely focus on creating libraries of derivatives based on this scaffold to explore their efficacy against a wider range of targets, including novel kinases, viral enzymes, and other proteins implicated in human disease. The synthetic accessibility and rich chemical possibilities make it a compound of high interest for academic and industrial drug discovery programs.
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